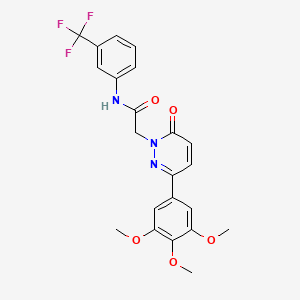

2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that appears to be related to the family of pyridazinyl acetamides. While the specific compound is not directly studied in the provided papers, similar compounds with pyridinyl and pyrazinyl acetamide groups have been synthesized and analyzed, which can give insights into the chemical behavior and properties of the compound of interest.

Synthesis Analysis

The synthesis of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide, has been described in the literature. These compounds are typically synthesized through routes that may involve the formation of the acetamide moiety attached to a pyridinyl or pyrazinyl ring. The methods of synthesis can include the use of reagents like peracetic acid, m-chloroperbenzoic acid, and OXONE, which are known to induce oxidation reactions in these compounds, leading to a variety of products .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic methods, including X-ray crystallography. The geometrical parameters obtained from these studies are found to be in agreement with theoretical calculations performed using software packages like Gaussian09. The stability of these molecules has been attributed to hyper-conjugative interactions and charge delocalization, as analyzed by Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

Chemical oxidation of related compounds has been shown to produce multiple products, indicating that these molecules can undergo a variety of chemical transformations. The specific reaction pathways and the nature of the products depend on the oxidant used and the reaction conditions. Spectroscopic characterization is essential to identify and understand the structure of the oxidation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through experimental and theoretical methods. Vibrational frequencies and assignments are investigated using FT-IR and NMR spectroscopies, complemented by Density Functional Theory (DFT) calculations. The HOMO and LUMO analysis provides insights into charge transfer within the molecule, while molecular electrostatic potential studies help in understanding the distribution of electron density. Additionally, the first hyperpolarizability is calculated to assess the potential of these compounds in nonlinear optics. In the crystal state, intermolecular interactions such as C-H⋯O and N-H⋯O hydrogen bonds play a significant role in the stability of the structure .

Applications De Recherche Scientifique

Cardiotonic Activity

Pyridazinone derivatives have been identified as potent positive inotropes in animal models. For instance, certain dihydropyridazinone cardiotonics have demonstrated significant inotropic activity in dogs, suggesting their potential in treating heart failure conditions (Robertson et al., 1986).

CNS Drug Potential

Some pyridazin-3-one derivatives have shown high affinity for histamine H3 receptors, indicating their potential for treating attentional and cognitive disorders. These compounds exhibit ideal pharmaceutical properties for CNS drugs, including solubility, permeability, and low binding to human plasma proteins (Hudkins et al., 2011).

Anticancer Activity

Research into pyridazinone derivatives has also explored their potential in anticancer therapies. Certain derivatives have demonstrated promising antioxidant activity, which is often a desirable feature in compounds with anticancer potential (Mehvish & Kumar, 2022).

Anti-inflammatory and Analgesic Effects

New series of pyridazinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, with some compounds showing higher potency than standard drugs like aspirin in certain tests (Doğruer & Şahin, 2003).

Antisecretory Activity

Pyridazinone derivatives have been found to possess significant antisecretory activity, offering potential therapeutic applications in treating ulcers and gastrointestinal disorders (Yamada et al., 1981).

Propriétés

IUPAC Name |

2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O5/c1-31-17-9-13(10-18(32-2)21(17)33-3)16-7-8-20(30)28(27-16)12-19(29)26-15-6-4-5-14(11-15)22(23,24)25/h4-11H,12H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUGZFBSOFICOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2514958.png)

![2,3-dimethylthieno[3',2':5,6]pyrimido[2,1-a]isoindol-4(10H)-one](/img/structure/B2514959.png)

![2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2514962.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2514972.png)

![4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2514973.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2514974.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2514980.png)